molecular formula C10H8F3NO4 B3290699 Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate CAS No. 866787-54-4

Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate

Cat. No.: B3290699
CAS No.: 866787-54-4
M. Wt: 263.17 g/mol
InChI Key: OCMWMTLMDIALCT-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate typically involves the nitration of a trifluoromethyl-substituted benzene derivative followed by esterification. One common method includes the following steps:

    Nitration: The trifluoromethyl-substituted benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Esterification: The resulting nitro compound is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 2-(3-amino-5-(trifluoromethyl)phenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-nitro-5-(trifluoromethyl)phenyl)acetic acid.

Scientific Research Applications

Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate depends on its chemical structure and the specific application. For instance, if used as a pharmaceutical precursor, the nitro group may undergo bioreduction to form an active amine derivative that interacts with biological targets. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate: Similar structure but with the trifluoromethyl group in a different position.

    Methyl 2-(3-nitro-5-(difluoromethyl)phenyl)acetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

Methyl 2-(3-nitro-5-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The trifluoromethyl group, in particular, imparts distinct electronic and steric effects that can enhance the compound’s stability and activity in various applications.

Properties

IUPAC Name

methyl 2-[3-nitro-5-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-18-9(15)4-6-2-7(10(11,12)13)5-8(3-6)14(16)17/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMWMTLMDIALCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700952
Record name Methyl [3-nitro-5-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866787-54-4
Record name Methyl [3-nitro-5-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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